Tris(isopropyl alcohol); vanadium monoxide

Description

Significance of Vanadium in Modern Chemical Science and Technology

Vanadium is a transition metal renowned for its chemical versatility, most notably its ability to exist in multiple oxidation states, typically from +2 to +5. wikipedia.orgcatalysis.blog This property is fundamental to its widespread use in catalysis and materials science. numberanalytics.com A significant portion of commercially produced vanadium is used as a steel additive, where it forms stable nitrides and carbides that substantially increase the strength and durability of steel for applications like high-speed tools, vehicle components, and bicycle frames. wikipedia.org

In the chemical industry, vanadium pentoxide (V₂O₅) is a crucial catalyst for the contact process, the primary method for producing sulfuric acid. wikipedia.orgnumberanalytics.com Vanadium's redox flexibility is also harnessed in energy storage technologies, particularly in vanadium redox flow batteries, which are used for large-scale grid energy storage. wikipedia.org The element's compounds are also explored for their potential in creating advanced materials, such as specialty alloys and cathodes for lithium-ion batteries. wikipedia.orgosti.gov

Overview of Vanadium-Oxygen-Carbon Linkages in Coordination Chemistry

Vanadium-oxygen-carbon (V-O-C) linkages are the defining feature of vanadium alkoxides. In these compounds, an organic alkyl group is bonded to a vanadium center through an oxygen atom. This bond is primarily covalent but possesses a significant degree of polarity due to the difference in electronegativity between the metal, oxygen, and carbon atoms. The coordination chemistry of vanadium is often dominated by the presence of oxo (V=O) groups, which influence the geometry and reactivity of the entire molecule. acs.org

The V-O-C linkage in alkoxides like Vanadium(V) oxytriisopropoxide is susceptible to hydrolysis. This reactivity is a key feature, making these compounds excellent precursors for the synthesis of vanadium oxides through sol-gel processes. udel.edu The specific nature of the alkyl group (e.g., isopropoxide) can influence the compound's physical properties, such as volatility and solubility, and can be tailored for specific applications like chemical vapor deposition (CVD). sigmaaldrich.comresearchgate.net While the V-O bond is common, its use to support a direct vanadium-carbon (V-C) bond in organometallic chemistry is less frequent compared to its group 5 neighbors, niobium and tantalum. acs.org

Establishing the Academic Relevance of Vanadium(V) Oxytriisopropoxide within Contemporary Research

Vanadium(V) oxytriisopropoxide, with the chemical formula VO(O-iPr)₃, is a prominent example of a vanadium alkoxide that serves as a vital reagent and precursor in diverse research areas. ereztech.comwikipedia.org Its utility stems from its status as a volatile, liquid organometallic compound that provides a reliable source of vanadium in the +5 oxidation state. sigmaaldrich.comereztech.com

Key Research Applications:

Catalysis: Vanadium compounds are effective catalysts for various organic transformations, including oxidation and polymerization reactions. rsc.orgalfachemic.com Vanadium(V) oxytriisopropoxide is specifically used as a catalyst or catalyst precursor for reactions such as the epoxidation of alkenes and the oxidation of alcohols and sulfides. ereztech.comnih.gov Catalytic systems for polymerization often combine a vanadium compound like VO(OR)₃ with an aluminum co-catalyst. alfachemic.com

Materials Synthesis: The compound is a widely used precursor for creating vanadium-based thin films and coatings through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). sigmaaldrich.comfishersci.com These films have applications in electronics and energy storage, for instance, as thin-film anodes for lithium-ion batteries. sigmaaldrich.com It is also used to synthesize nanostructured vanadium oxides, such as V₂O₅, via sol-gel or hydrothermal methods, which can then be processed into materials like aerogels. udel.eduereztech.comsemanticscholar.org

Surface Chemistry: In the field of surface organometallic chemistry (SOMC), Vanadium(V) oxytriisopropoxide is grafted onto surfaces like silica (B1680970) to create well-defined, isolated active sites. rsc.org These supported catalysts are studied for their structural properties and thermal rearrangement mechanisms, providing fundamental insights into heterogeneous catalysis. rsc.org

Interdisciplinary Research Landscape Involving Vanadium Alkoxides

The applications of vanadium alkoxides extend across multiple scientific disciplines, highlighting their interdisciplinary importance.

Materials Science and Engineering: Vanadium alkoxides are fundamental building blocks for advanced materials. ereztech.com They are used to produce vanadium dioxide (VO₂) thin films, which exhibit thermochromic properties (changing optical properties with temperature), making them suitable for smart window applications. Furthermore, they serve as precursors for nanostructured materials like vanadium oxide nanotubes and nanorods, which are investigated for their unique electronic and electrochemical properties. osti.govmdpi.com

Energy Storage: In the quest for better batteries, vanadium oxides derived from alkoxide precursors are studied extensively as cathode materials for lithium-ion batteries. osti.govudel.edusigmaaldrich.com The nanostructured nature of materials produced via these routes can lead to improved electrochemical performance compared to bulk powders. osti.gov

Organic and Inorganic Synthesis: Beyond catalysis, these compounds act as versatile starting materials or building blocks for synthesizing more complex neutral oxovanadium complexes. fishersci.com Their controlled reactivity makes them suitable for both laboratory-scale research and the potential industrial production of fine chemicals. ereztech.com

Compound Data Tables

Table 1: Physicochemical Properties of Vanadium(V) Oxytriisopropoxide

| Property | Value | References |

| Chemical Formula | C₉H₂₁O₄V | ereztech.comwikipedia.org |

| Linear Formula | OV(OCH(CH₃)₂)₃ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 244.20 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless to yellow liquid | ereztech.comnih.gov |

| Density | 1.035 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 80-82 °C at 2 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.479 | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 5588-84-1 | sigmaaldrich.comereztech.com |

Propriétés

Formule moléculaire |

C9H24O4V |

|---|---|

Poids moléculaire |

247.23 g/mol |

Nom IUPAC |

oxovanadium;propan-2-ol |

InChI |

InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;; |

Clé InChI |

JOUSPCDMLWUHSO-UHFFFAOYSA-N |

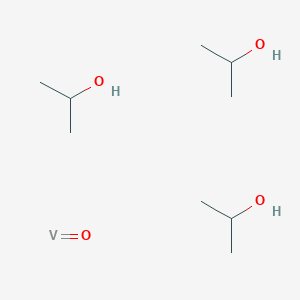

SMILES canonique |

CC(C)O.CC(C)O.CC(C)O.O=[V] |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Precursors for Vanadium Oxytriisopropoxide Complexes

Rational Design and Synthesis Approaches for Vanadium(V) Oxytriisopropoxide

The synthesis of Vanadium(V) oxytriisopropoxide, VO(O-iPr)₃, is a cornerstone of vanadium alkoxide chemistry. sigmaaldrich.com This versatile liquid organometallic compound serves as a critical precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD), used to create vanadium-based thin films and oxides. sigmaaldrich.com The rational design of its synthesis is pivotal for achieving the high purity required for these applications.

Alcoholysis represents a fundamental and widely employed method for the formation of metal alkoxides. cdnsciencepub.com This reaction involves the treatment of a suitable metal precursor with an alcohol, leading to the substitution of ligands with alkoxide groups. In the context of vanadium chemistry, this approach has been successfully used to prepare various vanadium(IV) alkoxides. cdnsciencepub.com A common strategy involves the alcoholysis of tetrakis(diethylamino)vanadium(IV), V(NEt₂)₄. cdnsciencepub.com When V(NEt₂)₄ is reacted with isopropanol (B130326) in a benzene (B151609) solvent, an exothermic reaction occurs, yielding a green solid identified as vanadium(IV) tetraisopropoxide, V(OPrⁱ)₄, after removal of solvent and the liberated diethylamine (B46881) under reduced pressure. cdnsciencepub.com

While this demonstrates the feasibility of alcoholysis for V(IV) alkoxides, the synthesis of the V(V) oxo species often starts from different precursors. Vanadium(V) oxytrichloride (VOCl₃) is a common starting material for producing vanadium(V) oxytriisopropoxide. mdpi.com The reaction with an alcohol, in this case, isopropanol, facilitates the replacement of chloride ligands with isopropoxide groups. The oxygen atom in the final oxo-alkoxide product originates from the vanadyl precursor itself.

The general mechanism for alcoholysis involves the nucleophilic attack of the alcohol's oxygen on the electrophilic metal center. libretexts.org For precursors like metal amides, the reaction is driven by the formation of a volatile amine byproduct, as shown in the table below.

Table 1: Example of Alcoholysis for Vanadium(IV) Alkoxide Synthesis

| Precursor | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| Tetrakis(diethylamino)vanadium(IV) | Isopropanol | Benzene | Vanadium(IV) tetraisopropoxide | ~94% |

Data sourced from a representative preparation described in the literature. cdnsciencepub.com

Silicon-based reagents offer unique pathways for the synthesis and modification of vanadium complexes. One significant application is the grafting of vanadium oxytriisopropoxide onto silica (B1680970) surfaces, a process central to the methodology of surface organometallic chemistry (SOMC). rsc.org When VO(O-iPr)₃ is reacted with highly dehydroxylated silica (silica treated at 700 °C under high vacuum), it forms a surface-bound vanadium species. rsc.org This reaction proceeds via the interaction between the vanadium precursor and the silanol (B1196071) (Si-OH) groups present on the silica surface, leading to the elimination of isopropanol and the formation of a stable Si-O-V linkage. rsc.org

In other synthetic contexts, silicon-containing reagents can be used to create specific ligand environments or to control subsequent reaction steps. For instance, in the controlled synthesis of Voclosporin, a silylallylborane reagent is used to react with an aldehyde in the presence of an acid, leading to the formation of additional (E)-diene through the elimination of silylalcohols. googleapis.com While not a direct synthesis of a vanadium alkoxide, this illustrates the role of silicon-based reagents in controlling reactivity and product formation in complex organic syntheses. googleapis.com The use of silicon alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS), is also prevalent in sol-gel processing, where they can be co-hydrolyzed with transition metal alkoxides like VO(O-iPr)₃ to form mixed-metal oxide materials. google.com The larger size of alkyl groups on silicon alkoxides can sterically shield the metal center, thereby reducing the rates of hydrolysis and condensation reactions. google.com

The introduction of an oxo ligand (V=O) is a critical step in forming many stable vanadium species, and this is often achieved through controlled hydrolysis. The high reactivity of transition metal alkoxides towards water makes controlled hydrolysis a powerful but challenging technique. google.com Vanadium(V) oxytriisopropoxide is itself a common precursor in sol-gel processes that utilize hydrolysis. mdpi.commdpi.com When VO(O-iPr)₃ is used in a sol-gel process assisted by surfactants and enhanced with hydrothermal treatment, it can lead to the formation of various vanadium oxide nanostructures. mdpi.com During these hydrothermal syntheses, layered vanadium oxides are formed in the aqueous solution, which can then roll up into nanotubes. mdpi.com

The process involves the careful addition of water to a solution of a vanadium precursor, often a non-oxo alkoxide or halide. The hydrolysis reaction replaces an alkoxide ligand with a hydroxyl group, which can then undergo condensation with another vanadium center to form a V-O-V bridge and eliminate a water molecule. If the condensation is intramolecular or involves reaction with a hydroxyl ligand, it can lead to the formation of the V=O double bond. The rate of hydrolysis and condensation can be extremely rapid for transition metal alkoxides due to the high electrophilicity of the metal center. google.com Therefore, reaction conditions such as pH, temperature, and the presence of catalysts must be precisely managed to obtain the desired oxo-vanadium species. mdpi.commdpi.com For example, the pH of the medium influences the degree of deprotonation and condensation, which in turn affects the final structure of the polyoxovanadate product. mdpi.com

Synthesis of Ancillary Vanadium Isopropoxide and Oxyisopropoxide Derivatives (e.g., V(O-iPr)₃, VO(O-iPr)₂)

The synthesis of vanadium isopropoxide derivatives with varying oxidation states and with or without the oxo ligand provides a family of related compounds with distinct properties. These ancillary compounds are important as precursors and for fundamental studies of vanadium's chemical behavior.

The ability to target a specific oxidation state is a hallmark of vanadium chemistry, as the element can readily exist in states from +2 to +5, each with a characteristic color in solution. youtube.comyoutube.comyoutube.com The synthesis of vanadium alkoxides with a specific oxidation state is achieved by careful selection of the vanadium precursor and reaction conditions.

Vanadium(V): To synthesize V(V) complexes like VO(O-iPr)₃, precursors already in the +5 oxidation state are typically used. Common starting materials include vanadium(V) pentoxide (V₂O₅) or vanadium(V) oxytrichloride (VOCl₃). mdpi.comorganic-chemistry.org For example, V₂O₅ can serve as a catalyst for the oxidation of alcohols under atmospheric oxygen, proceeding through V(V) intermediates. organic-chemistry.org

Vanadium(IV): V(IV) alkoxides, such as the non-oxo V(O-iPr)₄ or the oxo VO(O-iPr)₂, are often prepared from V(IV) precursors or by the controlled reduction of V(V) species. A common method involves the reaction of vanadium tetrachloride (VCl₄) with alcohols, though this can be problematic due to side reactions. cdnsciencepub.com A more reliable route is the alcoholysis of tetrakis(diethylamino)vanadium(IV). cdnsciencepub.com Alternatively, one can start with a V(III) precursor like VCl₃ and oxidize it to V(IV) during the synthesis. rsc.org

Vanadium(III): To obtain V(III) alkoxides like V(O-iPr)₃, a V(III) starting material such as vanadium trichloride (B1173362) (VCl₃) is required. rsc.org The synthesis is performed under strictly inert conditions to prevent oxidation to the more stable V(IV) or V(V) states.

The distinct colors of vanadium ions in aqueous solution are often used to track the oxidation state during a reaction. youtube.comyoutube.com

Table 2: Common Vanadium Oxidation States and Their Colors in Aqueous Solution

| Oxidation State | Ion | Color |

|---|---|---|

| +5 | VO₂⁺ | Yellow |

| +4 | VO²⁺ | Blue |

| +3 | V³⁺ | Green |

| +2 | V²⁺ | Violet |

Data compiled from multiple chemistry demonstrations. youtube.comyoutube.comyoutube.comyoutube.com

The synthesis of non-oxido vanadium(IV) alkoxides, often referred to as "bare" V(IV) species, requires the exclusion of water and oxygen to prevent the spontaneous formation of the highly stable vanadyl (V=O)²⁺ moiety. rsc.orgunito.it These syntheses typically employ bulky alkoxide ligands, which sterically hinder the aggregation and decomposition pathways that can lead to oxo-bridge formation. researchgate.net

A successful route for preparing homoleptic non-oxido V(IV) alkoxides starts with a vanadium(III) precursor, [VCl₃(thf)₃]. rsc.org This compound is reacted with a lithium or sodium alkoxide, such as lithium tert-butoxide (LiOBuᵗ), in a solvent mixture like THF/hexane. This initial step forms a V(III) alkoxide species. Subsequently, an oxidizing agent, typically copper(I) chloride (CuCl), is added to the reaction mixture. The Cu(I) oxidizes the vanadium from the +3 to the +4 state, while being reduced to metallic copper(0), which can be filtered off. rsc.org This method has been used to synthesize a range of V(IV) tetraalkoxides, including [V(OBuˢ)₄] and the dinuclear [V₂(μ-OBuˢ)₂(OBuˢ)₆]. rsc.org

Another example is the synthesis of the mononuclear complex [V(OAd)₄], where OAd is the bulky 1-adamantoxide ligand. unito.itacs.org The use of such a sterically demanding ligand favors the formation of a discrete, four-coordinate tetrahedral complex, preventing the polynuclear aggregation often seen with smaller alkoxides. unito.itacs.org

Table 3: Representative Synthesis of a Non-Oxido Vanadium(IV) Alkoxide

| Vanadium Precursor | Alkoxide Reagent | Oxidizing Agent | Product |

|---|---|---|---|

| [VCl₃(thf)₃] | LiOBuˢ | CuCl | [V₂(μ-OBuˢ)₂(OBuˢ)₆] |

Data sourced from a representative synthesis. rsc.org

Purification Strategies for High-Purity Precursor Synthesis

The synthesis of high-purity Vanadium(V) oxytriisopropoxide, a critical precursor for various applications in catalysis and materials science, necessitates effective purification strategies to remove residual reactants, byproducts, and other impurities. ereztech.comsigmaaldrich.com The choice of purification method is largely dictated by the physical properties of the compound, which exists as a colorless to yellow-green liquid at room temperature. ereztech.com Given its high volatility and sensitivity to air and moisture, specific techniques are required to achieve the high purity levels necessary for applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD). ereztech.comsigmaaldrich.comsigmaaldrich.com

The primary and most effective method for purifying Vanadium(V) oxytriisopropoxide is fractional distillation under reduced pressure (vacuum distillation) . This technique is ideally suited for this compound due to its liquid state and volatility. sigmaaldrich.com Distillation separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition that might occur at higher temperatures. The boiling point of Vanadium(V) oxytriisopropoxide is reported to be 80-82 °C at a pressure of 2 mmHg, which allows for its effective separation from less volatile impurities. sigmaaldrich.com

Achieving high purity, with some commercial sources reporting levels of 96% to 98%, also depends on rigorous control of the experimental environment. ereztech.comfishersci.com All purification procedures must be carried out under an inert atmosphere, such as dry argon or nitrogen, using Schlenk line or glovebox techniques. nih.gov This is crucial because Vanadium(V) oxytriisopropoxide is highly sensitive to air and moisture, which can lead to hydrolysis and the formation of vanadium oxides and isopropanol, thereby compromising the purity and reactivity of the precursor. ereztech.comcymitquimica.com

Furthermore, the purity of the solvents and reagents used during the synthesis and purification steps is paramount. For instance, solvents are typically dried using commercial purification systems and degassed through methods like freeze-pump-thaw cycles to eliminate water and oxygen. nih.gov

Table of Research Findings on Purification

| Purification Method | Key Parameters | Observed Outcome | Citation |

| Vacuum Distillation | 80-82 °C / 2 mmHg | Separation from non-volatile impurities; essential for achieving high purity for CVD/ALD applications. | sigmaaldrich.com |

| Inert Atmosphere Handling | Use of Argon or Nitrogen | Prevents hydrolysis and oxidation, preserving the integrity and purity of the compound. | ereztech.comnih.gov |

| Solvent Purification | Drying and degassing | Ensures that no external contaminants are introduced during synthesis or purification steps. | nih.gov |

Molecular Structure, Coordination Environment, and Supramolecular Assembly of Vanadium Oxytriisopropoxide

Elucidation of Monomeric and Oligomeric Structures in Solution and Solid State

Vanadium(V) oxytriisopropoxide, with the chemical formula OV[OCH(CH₃)₂]₃, is an organometallic compound where vanadium is in the +5 oxidation state. ereztech.com In this complex, the vanadium atom is coordinated to one oxo group and three isopropoxide ligands. ereztech.com The structure of this compound can vary between monomeric and oligomeric forms depending on the physical state (solid, liquid, or gas) and the solvent.

In the solid state and in non-coordinating solvents, vanadium alkoxides have a tendency to form oligomeric or polymeric structures. This association occurs through the formation of bridging alkoxide groups where the oxygen atom of an alkoxide ligand on one vanadium center coordinates to an adjacent vanadium atom. This bridging leads to an increase in the coordination number of the vanadium atom, typically from 4 in a monomer to 5 or 6 in oligomers.

However, in the vapor phase or in solution with coordinating solvents, the monomeric form is more prevalent. The bulky nature of the isopropoxide ligands can also sterically hinder the formation of higher oligomers, favoring monomeric or dimeric species.

In its monomeric form, vanadium(V) oxytriisopropoxide typically exhibits a distorted tetrahedral coordination geometry around the central vanadium atom. The V=O bond is a strong, short double bond, which exerts a significant electronic influence on the other ligands. The three isopropoxide ligands are arranged around the vanadium center, with V-O-C bond angles that are influenced by both steric and electronic factors.

The isopropoxide ligands act as σ-donors and weak π-donors. The ligand field created by the oxo and isopropoxide groups results in a splitting of the vanadium d-orbitals. As a d⁰ complex, vanadium(V) oxytriisopropoxide is diamagnetic. The electronic transitions observed in its UV-Vis spectrum are typically ligand-to-metal charge transfer (LMCT) bands, from the oxygen atoms of the ligands to the empty d-orbitals of the vanadium center.

In the liquid and solid states, intermolecular forces play a crucial role in the supramolecular assembly of vanadium oxytriisopropoxide. Van der Waals forces are the primary intermolecular interactions between the molecules. In the solid state, the molecules pack in a way that maximizes these interactions, leading to a crystalline structure.

The potential for weak hydrogen bonding between the hydrogen atoms of the isopropoxide ligands and the oxygen atoms of neighboring molecules can also influence the packing in the condensed phase. However, the dominant factor in the association of vanadium alkoxides is the formation of alkoxide bridges, leading to oligomerization.

Dynamic Processes and Ligand Exchange Phenomena in Solution

In solution, vanadium(V) oxytriisopropoxide can undergo dynamic ligand exchange processes. smolecule.com The isopropoxide ligands are labile and can exchange with other alkoxide groups or solvent molecules. This exchange is a key feature of its reactivity and is fundamental to its use as a precursor in synthesis. smolecule.com

The mechanism of ligand exchange is believed to proceed through an associative pathway, where an incoming ligand coordinates to the vanadium center, forming a five-coordinate intermediate, followed by the departure of one of the original ligands. The rate of this exchange is influenced by the steric bulk of the ligands and the coordinating ability of the solvent.

Fluxional behavior is also observed, where the isopropoxide ligands can interchange their positions around the vanadium center. This process can be monitored by variable-temperature NMR spectroscopy, which can provide information about the energy barriers for these dynamic processes.

Advanced Spectroscopic Investigations for Structural and Electronic Characterization

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of vanadium(V) oxytriisopropoxide in solution.

⁵¹V NMR: Vanadium-51 is a quadrupolar nucleus with 99.75% natural abundance, making it highly suitable for NMR studies. huji.ac.il The chemical shift of the ⁵¹V nucleus is very sensitive to the coordination environment and the nature of the ligands attached to the vanadium center. For vanadium(V) oxytriisopropoxide, the ⁵¹V NMR spectrum typically shows a single resonance, with a chemical shift that can vary depending on the solvent and concentration, reflecting the equilibrium between monomeric and oligomeric species. A typical ⁵¹V NMR chemical shift for vanadium(V) oxytriisopropoxide is around -630 ppm. kaust.edu.saaip.org

¹H NMR: The proton NMR spectrum provides information about the isopropoxide ligands. It typically shows two signals: a septet for the methine proton (CH) and a doublet for the methyl protons (CH₃). The integration of these signals confirms the stoichiometry of the isopropoxide groups. Dynamic processes such as ligand exchange can lead to broadening of these signals. For instance, ¹H NMR spectra of vanadium oxytriisopropoxide grafted on silica (B1680970) show signals at approximately 1.2, 1.4, 4.3, and 5.5 ppm. kaust.edu.sa

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct resonances for the methine and methyl carbons of the isopropoxide ligands. The chemical shifts of these carbons are also sensitive to the electronic environment around the vanadium center. For example, solid-state ¹³C NMR of vanadium oxytriisopropoxide grafted on silica reveals signals at 23, 67, and 85 ppm. kaust.edu.sa

By using a combination of these NMR techniques, often at variable temperatures, it is possible to gain detailed insights into the speciation, structure, and dynamic behavior of vanadium(V) oxytriisopropoxide in solution.

Table 1: Representative NMR Data for Vanadium Oxytriisopropoxide Species

| Nucleus | Sample Condition | Chemical Shift (ppm) | Assignment |

| ⁵¹V | Neat liquid | ~ -630 | VO(OⁱPr)₃ |

| ¹H | Grafted on SiO₂ | 1.2, 1.4 | -CH₃ of isopropoxide |

| 4.3, 5.5 | -CH of isopropoxide | ||

| ¹³C | Grafted on SiO₂ | 23 | -CH₃ of isopropoxide |

| 67, 85 | -CH of isopropoxide |

Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Interactions and Bonding Modes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of vanadium(V) oxytriisopropoxide, also known as tris(isopropyl alcohol); vanadium monoxide. These methods probe the vibrational modes of chemical bonds, providing a characteristic fingerprint of the molecule's functional groups and their coordination environment.

The spectra of vanadium oxytriisopropoxide are dominated by features arising from the vanadyl (V=O) group, the vanadium-alkoxide (V-O-C) linkages, and the internal vibrations of the isopropoxide ligands. The most prominent and diagnostically significant feature is the stretching vibration of the terminal vanadyl bond (ν(V=O)). This bond typically gives rise to a strong, sharp absorption band in the FT-IR spectrum and an intense signal in the Raman spectrum. For many vanadium-oxo complexes, this band appears in the 900–1040 cm⁻¹ region. ijcrt.orgresearchgate.net Specifically for vanadium oxides and related species, bands in the range of 996-1036 cm⁻¹ are assigned to the V=O stretching mode. ijcrt.orgresearchgate.net The high frequency of this vibration is indicative of a strong, covalent double bond between the vanadium and oxygen atoms.

The vibrations associated with the isopropoxide ligands are also clearly identifiable. The stretching modes of the V-O-C framework (ν(V-O-C)) are typically found at lower frequencies, generally in the 500-700 cm⁻¹ range. The spectra also feature characteristic absorptions for the C-O and C-C stretching vibrations of the isopropyl group, usually located between 800 and 1200 cm⁻¹. Furthermore, the C-H stretching (ν(C-H)) and bending (δ(C-H)) modes of the methyl and methine groups of the isopropoxide ligands are observed in their expected regions, typically around 2800–3000 cm⁻¹ and 1300–1500 cm⁻¹, respectively.

In studies where vanadium oxytriisopropoxide is grafted onto silica surfaces, FT-IR and Raman spectroscopy confirm the presence of both the vanadyl group and the isopropoxide ligands on the surface. kaust.edu.saresearchgate.net The position of the ν(V=O) band can be sensitive to the coordination environment and the formation of intermolecular interactions, such as dimerization or oligomerization through bridging alkoxide groups, which would lead to shifts in the vibrational frequencies.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 2800 - 3000 | Stretching vibrations of methyl (CH₃) and methine (CH) groups in the isopropoxide ligands. |

| δ(C-H) | 1300 - 1500 | Bending vibrations of the C-H bonds in the isopropoxide ligands. |

| ν(C-O) / ν(C-C) | 800 - 1200 | Stretching vibrations associated with the carbon-oxygen and carbon-carbon bonds of the isopropoxide backbone. |

| ν(V=O) | 900 - 1040 | Stretching vibration of the terminal vanadyl double bond. A strong, characteristic peak for vanadyl compounds. |

| ν(V-O-C) | 500 - 700 | Stretching vibrations of the single bonds connecting the vanadium center to the isopropoxide oxygen atoms. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Vanadium Centers and Oxidation States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is exceptionally sensitive to the oxidation state and coordination environment of paramagnetic metal centers.

In its pure state, vanadium(V) oxytriisopropoxide features a vanadium center in the +5 oxidation state. ereztech.com The electronic configuration of V(V) is [Ar]3d⁰, meaning it has no unpaired electrons in its d-orbitals. Consequently, V(V) is a diamagnetic species and is considered "EPR silent." researchgate.netresearchgate.net Therefore, EPR spectroscopy is not a suitable technique for the direct characterization of the V(V) center in the title compound.

However, EPR spectroscopy is an extremely powerful tool for detecting the presence of paramagnetic impurities or degradation products within a sample of vanadium(V) oxytriisopropoxide. V(V) compounds can be susceptible to reduction, leading to the formation of V(IV) species. Vanadium(IV), with a 3d¹ electronic configuration, is paramagnetic (S=1/2) and gives a very characteristic EPR spectrum. utexas.eduudel.edu

The EPR spectrum of a V(IV) species, often in the form of the vanadyl ion (VO²⁺), is distinguished by a prominent hyperfine structure. This structure arises from the interaction of the single unpaired electron with the magnetic moment of the ⁵¹V nucleus, which has a nuclear spin of I = 7/2 and a natural abundance of nearly 100%. researchgate.net According to the formula 2NI + 1, where N=1, this interaction splits the EPR signal into 2(1)(7/2) + 1 = 8 distinct lines of roughly equal intensity. utexas.edu In frozen solutions or solid matrices, anisotropy in the g-factor and the hyperfine coupling constant (A) can be observed, providing detailed information about the electronic structure and symmetry of the V(IV) center's local environment. udel.edu The detection of this characteristic 8-line pattern in a sample of vanadium(V) oxytriisopropoxide would be unambiguous evidence for the presence of V(IV) impurities. researchgate.net

| Parameter | Typical Value Range | Description |

|---|---|---|

| Oxidation State | V(IV) | Paramagnetic state detectable by EPR. |

| Electronic Configuration | 3d¹ (S=1/2) | One unpaired electron gives rise to the EPR signal. |

| Nuclear Spin (⁵¹V) | I = 7/2 | Causes hyperfine splitting of the EPR signal into 8 lines. |

| g-value (isotropic) | ~1.96 - 1.98 | A measure of the electron's magnetic moment, characteristic of the vanadyl ion. |

| A-value (hyperfine coupling) | ~100 - 180 x 10⁻⁴ cm⁻¹ | Magnitude of the interaction between the electron and nuclear spins, sensitive to the ligand environment. |

X-ray Diffraction for Crystallographic Structure Determination of Discrete Complexes and Polymeric Architectures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, vanadium(V) oxytriisopropoxide is a volatile yellow liquid at room temperature, which precludes routine single-crystal XRD analysis of the monomeric compound under standard conditions. wikipedia.orgsigmaaldrich.com

Information about the molecular structure and potential for supramolecular assembly must therefore be inferred from studies of related compounds and its behavior under specific conditions. In the gas phase or in non-coordinating solvents, the compound is expected to exist as a discrete, monomeric molecule, VO(O-i-Pr)₃. The geometry around the central vanadium atom is predicted to be a distorted tetrahedron or, more likely, a trigonal bipyramid if the V=O double bond is considered to occupy one coordination site.

The study of vanadium-dependent haloperoxidase enzymes by X-ray crystallography has revealed trigonal-bipyramidal coordination environments for V(V) in biological systems. nih.gov While the ligand set is different, these structures support the plausibility of a five-coordinate geometry for vanadium in oxo-alkoxide complexes. The precise architecture of vanadium(V) oxytriisopropoxide in the solid state remains an area for further investigation, likely requiring low-temperature crystallization techniques to obtain a sample suitable for XRD analysis.

Compound Index

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| This compound | Vanadium(V) oxytriisopropoxide, Vanadyl triisopropoxide, Triisopropoxyvanadium(V) oxide, VTIP | C₉H₂₁O₄V or VO(OC₃H₇)₃ |

| Tris(cyclopentanolato)oxovanadium(V) | - | VO(OC₅H₉)₃ |

| Silica | Silicon dioxide | SiO₂ |

Reaction Mechanisms and Pathways Governing the Reactivity of Vanadium Oxytriisopropoxide

Detailed Investigations of Ligand Exchange Reactions and Alcoholysis

Ligand exchange and alcoholysis are fundamental reactions for vanadium alkoxides, playing a crucial role in the synthesis of new vanadium complexes and in catalytic cycles. Vanadium(V) oxytriisopropoxide readily participates in these reactions, where the isopropoxide ligands are substituted by other functional groups, most commonly other alkoxides.

The alcoholysis of vanadium(V) oxytriisopropoxide with other alcohols (R'OH) is a reversible reaction that proceeds through a proton-assisted pathway. The incoming alcohol protonates an isopropoxide ligand, facilitating its departure as isopropanol (B130326) and the coordination of the new alkoxide group to the vanadium center. The general mechanism can be described as follows:

VO(OiPr)3 + R'OH ⇌ VO(OiPr)2(OR') + iPrOH VO(OiPr)2(OR') + R'OH ⇌ VO(OiPr)(OR')2 + iPrOH VO(OiPr)(OR')2 + R'OH ⇌ VO(OR')3 + iPrOH

The equilibrium position of these reactions is influenced by the steric and electronic properties of the incoming alcohol, as well as the reaction conditions such as temperature and the removal of isopropanol to drive the reaction forward.

In the context of catalysis, for instance in the oxidation of alcohols, the substrate alcohol can initially bind to the vanadium center, displacing one of the isopropoxide ligands. This is a key step in the activation of the alcohol for subsequent oxidation. The rate-limiting step in such catalytic oxidations is often the dehydrogenation of the coordinated alcohol.

Exploration of Redox Chemistry and Oxidation State Interconversions

The chemistry of vanadium is characterized by its ability to exist in multiple stable oxidation states, most commonly +2, +3, +4, and +5, each associated with a distinct color in solution wikipedia.orgalmerja.com. Vanadium(V) oxytriisopropoxide, as its name implies, contains vanadium in the +5 oxidation state ereztech.com. This high oxidation state makes it a potent oxidizing agent and a versatile catalyst for oxidation reactions ereztech.comorganic-chemistry.org.

The redox chemistry of vanadium(V) oxytriisopropoxide is central to its catalytic activity. In many oxidation reactions, the V(V) center is reduced to a lower oxidation state, typically V(IV) or V(III), during the catalytic cycle. For example, in the oxidation of alcohols, the V(V) center is reduced as the alcohol is oxidized to an aldehyde or ketone nih.gov. The resulting reduced vanadium species is then re-oxidized back to V(V) by a co-oxidant, such as molecular oxygen or a peroxide, to complete the catalytic cycle libretexts.org.

The interconversion between these oxidation states can be represented by the following general half-reactions:

V5+ + e- ⇌ V4+ V4+ + e- ⇌ V3+

The specific redox potential for these conversions in vanadium oxytriisopropoxide is influenced by the coordination environment of the vanadium center, including the nature of the ligands and the solvent. While detailed electrochemical studies specifically on vanadium(V) oxytriisopropoxide are not extensively reported, the general principles of vanadium redox chemistry apply libretexts.orgchemguide.co.uk. The ease of the V(V)/V(IV) couple is a key factor in its catalytic efficacy.

| Oxidation State | Vanadium Species | Color |

|---|---|---|

| +5 | [VO2(H2O)4]+ | Yellow |

| +4 | [VO(H2O)5]2+ | Blue |

| +3 | [V(H2O)6]3+ | Green |

| +2 | [V(H2O)6]2+ | Violet |

Thermal Decomposition and Chemical Transformation Mechanisms

The thermal decomposition of vanadium(V) oxytriisopropoxide is a critical process for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the synthesis of vanadium oxide thin films sigmaaldrich.com. The decomposition pathways are complex and highly dependent on the conditions, such as temperature, pressure, and the presence of a substrate.

2 VO(OiPr)3 → V2O5 + 3 iPrOH + 3 C3H6

The exact nature of the vanadium oxide product depends on the decomposition temperature. At lower temperatures, amorphous vanadium oxides or sub-oxides may be formed, while at higher temperatures, crystalline phases such as V2O5 are favored.

When vanadium(V) oxytriisopropoxide is grafted onto a hydroxylated surface, such as silica (B1680970), its thermal decomposition pathway is significantly altered. The precursor reacts with the surface silanol (B1196071) groups to form monopodal and bipodal surface-bound species. Upon heating, these surface species undergo a thermal restructuring.

A key mechanistic feature of this surface-mediated decomposition is the elimination of propene via a concerted γ-H-transfer mechanism researchgate.net. In this process, a hydrogen atom from a methyl group of an isopropoxide ligand is transferred to the vanadyl oxygen, leading to the formation of a V-OH group and the release of a propene molecule. This intramolecular elimination pathway is energetically favorable and proceeds at relatively low temperatures (around 200 °C).

The resulting V-OH groups can then react with adjacent surface sites or other vanadium species, leading to the formation of well-defined, isolated tetrahedral VO4 sites on the silica surface.

The thermal decomposition of vanadium(V) oxytriisopropoxide is a versatile method for the synthesis of various crystalline vanadium oxide phases. The specific phase obtained is highly dependent on the deposition temperature and atmosphere.

For instance, the deposition from vanadium(V) oxytriisopropoxide under reduced pressure can yield V2O5 at temperatures around 500 °C. At higher temperatures, further reduction can occur, leading to the formation of VO2 at approximately 700 °C uu.nl. The ability to selectively deposit different vanadium oxide phases is crucial for applications that rely on the specific electronic and optical properties of these materials, such as in thermochromic coatings (VO2) and catalytic applications (V2O5) .

| Vanadium Oxide Phase | Typical Synthesis Temperature | Key Properties |

|---|---|---|

| V2O5 | ~500 °C | High catalytic activity, electrochromic |

| VO2 | ~700 °C | Thermochromic (metal-insulator transition) |

| V2O3 | Higher temperatures or reducing conditions | Metallic conductivity |

Solvent Effects on Reactivity and Reaction Outcomes

The choice of solvent can have a profound impact on the reactivity of vanadium(V) oxytriisopropoxide and the outcome of its reactions. Solvents can influence reaction rates, equilibria, and even the reaction mechanism by coordinating to the vanadium center, solvating reactants and intermediates, and participating in the reaction itself.

In ligand exchange and alcoholysis reactions, coordinating solvents can compete with the incoming ligand for coordination sites on the vanadium center, thereby affecting the rate of substitution. In non-coordinating solvents, the reactivity is primarily governed by the intrinsic properties of the reactants.

For redox reactions, the solvent can influence the redox potential of the V(V)/V(IV) couple. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating electron transfer processes. The dielectric constant and donor number of the solvent are important parameters in this regard.

In the context of catalytic oxidations, such as the epoxidation of alkenes, the solvent can affect both the activity and selectivity of the vanadium catalyst. For example, in some vanadium-catalyzed epoxidation reactions, non-polar solvents like chloroform and carbon tetrachloride have been found to give higher conversion rates compared to more coordinating solvents nih.gov. This is attributed to the ability of coordinating solvents to bind to the vanadium center and inhibit the coordination of the reactants.

Applications in Advanced Materials Deposition and Thin Film Engineering

Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) Precursor Applications

Tris(isopropyl alcohol); vanadium monoxide is extensively utilized as a precursor in MOCVD and ALD processes for the deposition of high-quality vanadium oxide thin films. prochemonline.com These techniques offer exceptional control over film thickness, composition, and morphology, which is crucial for the development of advanced electronic and optical devices. ucl.ac.ukazonano.com The choice of deposition technique and process parameters allows for the selective formation of different vanadium oxide phases.

Fabrication of Vanadium Dioxide (VO₂) Films for Thermochromic Devices and Smart Coatings

Vanadium dioxide (VO₂) is a highly sought-after material for "smart window" coatings and thermochromic devices due to its reversible semiconductor-to-metal transition at approximately 68°C. aip.org This transition is accompanied by a significant change in optical and electrical properties. MOCVD is a prominent technique for depositing VO₂ thin films, and while various precursors can be used, vanadium alkoxides are effective for achieving pure phases. aip.orgresearchgate.net The deposition temperature in MOCVD is a critical parameter that influences the film's morphology and phase purity. For instance, pure monoclinic VO₂(M) films have been successfully grown on silicon substrates within a narrow temperature range of 520°C to 550°C using MOCVD. aip.org The morphology of these films, including grain size and boundaries, can be precisely controlled by adjusting the deposition temperature. aip.org

| MOCVD Deposition Parameter | Effect on VO₂ Thin Films | Typical Values/Observations |

| Precursor | Source of vanadium for film growth | This compound and other vanadium alkoxides |

| Deposition Temperature | Influences phase purity and morphology | 520°C - 550°C for pure VO₂(M) phase |

| Substrate | Affects crystallization and film properties | Silicon and other CMOS-compatible materials |

| Carrier Gas | Transports the precursor to the reaction chamber | Inert gases such as argon or nitrogen |

Deposition of Vanadium Pentoxide (V₂O₅) Films for Electronic and Electrochemical Applications

Vanadium pentoxide (V₂O₅) is a key material for applications in lithium-ion batteries, electrochromic devices, and gas sensors. electrochem.org Both MOCVD and ALD are employed for the fabrication of V₂O₅ thin films using precursors like this compound. ucl.ac.ukelectrochem.org ALD, in particular, offers atomic-level control over film thickness, which is crucial for creating ultrathin and conformal coatings. ucl.ac.uksitp.ac.cn In ALD processes, the vanadium precursor is introduced in pulses, reacting with an oxidizing agent such as water, ozone, or oxygen plasma. ucl.ac.uknih.gov While as-deposited films are often amorphous, post-deposition annealing can be used to achieve crystalline V₂O₅. nih.gov The growth rate in ALD is typically self-limiting and can be influenced by the deposition temperature and the choice of oxidant. ucl.ac.uk

| Deposition Technique | Precursor | Oxidizing Agent | Key Film Characteristics | Applications |

| MOCVD | This compound | Oxygen | Crystalline films with controlled orientation | Lithium-ion batteries, Catalysis |

| ALD | This compound | H₂O, O₃, O₂ plasma | Amorphous or crystalline (post-annealing), highly conformal, precise thickness control | Microelectronics, Energy storage |

Growth of Mixed Vanadium Oxide Phases and Heterostructures

The ability to deposit different phases of vanadium oxide using MOCVD and ALD with precursors like this compound opens up possibilities for creating mixed-phase films and heterostructures. researchgate.netelectrochem.org By carefully controlling the deposition conditions, such as temperature and reactant flow rates, it is possible to obtain films containing a mixture of vanadium oxidation states (e.g., V⁴⁺ and V⁵⁺). researchgate.netnih.gov This capability is significant for applications that can benefit from the combined properties of different vanadium oxide phases. For instance, mixed-valence oxides are of interest for catalytic and electrochemical applications. mdpi.com Furthermore, the precise control offered by ALD allows for the layer-by-layer growth of different vanadium oxide phases, enabling the fabrication of complex heterostructures with unique electronic and optical properties.

Sol-Gel Synthesis of Vanadium Oxide Materials

The sol-gel process is a versatile wet-chemical technique for synthesizing a wide variety of materials, including vanadium oxides. taylorfrancis.comresearchgate.net this compound is a commonly used precursor in the sol-gel synthesis of vanadium oxide materials due to its controlled hydrolysis and condensation reactions. mdpi.comdtic.mil This method allows for the creation of materials with diverse morphologies, from thin films to complex nanostructures. nih.govmdpi.com

Controlled Hydrolysis and Condensation for Nanostructured Materials

The foundation of the sol-gel process lies in the hydrolysis and condensation of metal alkoxide precursors. In the case of this compound, its reaction with water (hydrolysis) leads to the formation of vanadium hydroxide species. Subsequent condensation reactions between these species result in the formation of a three-dimensional vanadium oxide network, or a gel. dtic.mil The kinetics of these reactions can be carefully controlled by adjusting parameters such as the water-to-precursor ratio, pH, and the presence of catalysts or additives. researchgate.netmdpi.com This control is essential for tailoring the final properties of the nanostructured material. For instance, the use of different solvents, such as ethanol or 2-propanol, can significantly influence the morphology and crystal structure of the resulting V₂O₅. mdpi.com

Morphological Engineering of Vanadium Oxide Microspheres and Nanostructures

The sol-gel method, often combined with techniques like hydrothermal treatment, enables the precise engineering of vanadium oxide morphologies. acs.orgnih.gov By manipulating the synthesis conditions, a variety of nanostructures, including microspheres, nanorods, nanowires, and nanobelts, can be produced. nih.govmdpi.com For example, hollow V₂O₅ microspheres have been synthesized using a one-step solvothermal treatment of vanadium oxytriisopropoxide in isopropyl alcohol. mdpi.com The morphology of these structures can be further tuned by introducing structure-directing agents or templates during the synthesis process. nih.gov The ability to create hierarchical and porous structures is particularly advantageous for applications in energy storage, where high surface area and efficient ion transport are crucial. mdpi.com

| Synthesis Parameter | Influence on Vanadium Oxide Morphology | Resulting Nanostructures |

| Solvent | Affects reaction kinetics and crystal growth | Varies from nanoparticles to larger crystals |

| Water-to-Precursor Ratio | Controls the extent of hydrolysis and condensation | Influences particle size and porosity |

| pH | Affects the charge of precursor species and condensation pathways | Can lead to different morphologies like nanobelts at specific pH values |

| Additives/Templates | Direct the self-assembly of nanostructures | Microspheres, nanorods, nanotubes, and other complex shapes |

| Post-synthesis Treatment (e.g., Annealing) | Induces crystallization and phase transformations | Can convert amorphous gels to crystalline oxides |

Development of Solution-Processed Vanadium Oxide Layers for Optoelectronics

The utilization of solution-processed vanadium oxide (VOx) layers has emerged as a significant area of research in the field of optoelectronics. This approach offers a cost-effective and scalable alternative to traditional vacuum-based deposition techniques for fabricating efficient hole transport layers (HTLs) and hole injection layers (HILs) in a variety of devices. The precursor at the core of this methodology is Vanadium(V) oxytriisopropoxide, a liquid organometallic compound that is readily soluble in alcohols such as isopropanol (B130326). This solubility allows for the formation of stable precursor solutions that can be deposited by simple and scalable methods like spin-coating to form uniform thin films. Subsequent low-temperature annealing converts the precursor film into a functional vanadium oxide layer.

Research Findings in Optoelectronic Applications

Research has demonstrated the efficacy of these solution-processed VOx layers in enhancing the performance and stability of various optoelectronic devices, including perovskite solar cells (PSCs), antimony selenide (Sb2Se3) thin-film solar cells, and quantum-dot light-emitting diodes (QLEDs).

Perovskite Solar Cells (PSCs)

In the realm of perovskite solar cells, solution-processed vanadium oxide has been successfully employed as a hole transport layer, often replacing the commonly used poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). PEDOT:PSS is known for its acidic and hygroscopic nature, which can be detrimental to the long-term stability of perovskite devices. The use of a VOx HTL processed at low temperatures offers a more stable alternative.

Studies have shown that PSCs incorporating a VOx HTL can achieve high power conversion efficiencies (PCE). For instance, a PCE of 14.5% has been reported for a planar heterojunction PSC with a low-temperature processed VOx HTL. researchgate.net The successful implementation of VOx is attributed to the suitable alignment of its energy levels with that of the perovskite absorber layer, which facilitates efficient extraction and transport of holes generated in the perovskite layer upon illumination. researchgate.net

Table 1: Performance of Perovskite Solar Cells with Different Hole Transport Layers

| Hole Transport Layer | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|

| VOx | 14.5 | researchgate.net |

| PEDOT:PSS | Not specified in the provided text |

Antimony Selenide (Sb2Se3) Solar Cells

Solution-processed VOx has also proven to be an effective HTL in emerging thin-film solar cell technologies, such as those based on antimony selenide (Sb2Se3). The introduction of a VOx layer, derived from the decomposition of triisopropoxyvanadium (V) oxide, between the Sb2Se3 absorber and the back contact has been shown to significantly enhance device performance.

The primary benefit of the VOx HTL in Sb2Se3 solar cells is a notable improvement in the open-circuit voltage (VOC). This enhancement is linked to an increase in the built-in voltage of the device. nsf.gov Research has demonstrated that the annealing temperature of the VOx layer is a critical parameter for optimizing device performance, with 200 °C being identified as a desirable temperature to form an effective hole transport and electron blocking layer. nsf.gov The application of this VOx HTL has led to an increase in the average PCE of Sb2Se3 solar cells from 5.5% to 6.3%. nsf.gov

Table 2: Performance Comparison of Sb2Se3 Solar Cells With and Without a VOx Hole Transport Layer

| Device Structure | Average Power Conversion Efficiency (PCE) (%) | Average Open-Circuit Voltage (VOC) (V) | Reference |

|---|---|---|---|

| Without VOx HTL | 5.5 | ~0.35 | nsf.gov |

| With VOx HTL (annealed at 200 °C) | 6.3 | 0.41 | nsf.gov |

Quantum-Dot Light-Emitting Diodes (QLEDs)

In the field of emissive displays, solution-processed vanadium pentoxide (V2O5) has been investigated as a robust alternative to PEDOT:PSS for the hole injection layer in QLEDs. The acidic nature of PEDOT:PSS can be detrimental to the stability of these devices. A sol-gel derived V2O5 HIL can be readily fabricated by spin-coating a vanadium oxytriisopropoxide solution, followed by a brief thermal annealing step at a relatively low temperature of 120 °C for one minute.

QLEDs fabricated with a V2O5 HIL have demonstrated performance metrics comparable to those of devices using a conventional PEDOT:PSS HIL. For example, QLEDs with a V2O5 HIL have achieved a maximum current efficiency of 10.91 cd A⁻¹ and a peak external quantum efficiency (EQE) of 7.25%. researchgate.net Crucially, the substitution of the organic PEDOT:PSS with the inorganic V2O5 significantly improves the stability and lifetime of the QLEDs. researchgate.net The enhanced performance is attributed to the deep work function of V2O5, which reduces the hole-injection barrier. researchgate.net

Table 3: Performance of Quantum-Dot Light-Emitting Diodes with Different Hole Injection Layers

| Hole Injection Layer | Maximum Current Efficiency (cd A⁻¹) | Peak External Quantum Efficiency (EQE) (%) | Reference |

|---|---|---|---|

| V2O5 | 10.91 | 7.25 | researchgate.net |

| PEDOT:PSS | Comparable to V2O5 | Comparable to V2O5 | researchgate.net |

Catalytic Activity and Mechanistic Understanding

Oxidation Catalysis Mediated by Vanadium Oxytriisopropoxide

Vanadium compounds are effective catalysts for oxidation reactions largely due to the metal's ability to cycle between different oxidation states, most commonly V(V) and V(IV). rsc.orgrsc.org VO(O-i-Pr)₃ is a prominent example of a V(V) complex used in such transformations. acs.org

Epoxidation of Alkenes and Allylic Alcohols: Substrate Scope and Stereoselectivity

Vanadium-catalyzed epoxidation is a cornerstone of synthetic chemistry, particularly for allylic and homoallylic alcohols, where the hydroxyl group directs the stereochemical outcome of the reaction. While less reactive than other metal catalysts for general alkenes, vanadium complexes exhibit high selectivity and accelerated reaction rates for alkenes containing allylic alcohols. VO(O-i-Pr)₃ is frequently employed as a catalyst in these reactions. acs.org

The substrate scope for vanadium-catalyzed epoxidation extends to a variety of cyclic and acyclic allylic and homoallylic alcohols. The stereoselectivity is a key feature of this reaction, with the syn-diastereomer being the predominantly formed product in the epoxidation of cyclic allylic alcohols. This high degree of stereocontrol is attributed to the coordination of the substrate's alcohol group to the vanadium center, which orients the peroxide oxidant for delivery to a specific face of the alkene.

For asymmetric epoxidation, chiral ligands are introduced to modify the vanadium center. The development of chiral bishydroxamic acid (BHA) ligands, for instance, has enabled highly enantioselective epoxidation of both allylic and homoallylic alcohols using vanadium catalysts. Research has shown that by carefully selecting the ligand and reaction conditions—such as the oxidant and solvent—high yields and enantiomeric excess can be achieved. For example, in the asymmetric epoxidation of a meso secondary homoallylic alcohol using VO(O-i-Pr)₃ and a chiral ligand, an enantiomeric excess of 94% was achieved with cumene (B47948) hydroperoxide (CHP) as the oxidant in toluene. acs.org Similarly, the epoxidation of various allylic alcohols using a V-catalyst with a chiral sulfonamide-hydroxamic acid ligand in water yielded products with up to 94% ee.

| Substrate Type | Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Meso secondary homoallylic alcohol | VO(O-iPr)₃ / Chiral BHA ligand | CHP | Toluene | 56 | 94 | acs.org |

| Homoallylic alcohol (2a) | Vanadium / Ligand 1d | CHP | Toluene | - | 96 | |

| Z-olefins (Allylic Alcohols) | Vanadium / C₂-symmetric BHA ligand | TBHP | - | High | High | |

| Allylic Alcohols | Vanadium / Chiral sulfonamide-hydroxamic acid ligand | - | Water | - | Up to 94 |

Oxidative Dehydrogenation of Alcohols and Hydrocarbons: Pathways and Selectivity Control

Vanadium catalysts are integral to industrial oxidative dehydrogenation (ODH) processes, which convert alkanes to alkenes and alcohols to aldehydes or ketones. Supported vanadium oxide catalysts, often prepared from precursors like VO(O-i-Pr)₃, are particularly common. The catalytic activity stems from the redox properties of the surface vanadia sites.

In the ODH of hydrocarbons such as propane (B168953), the initial step involves the activation of a C-H bond. Density functional theory (DFT) studies suggest that this occurs via hydrogen abstraction by the vanadyl (V=O) group. The reaction pathway can be complex; for instance, in the ODH of propane over V/SiO₂, studies indicate the formation of an isopropyl alcohol intermediate. This intermediate then faces a kinetic competition between dehydration to the desired propylene (B89431) and further oxidation to byproducts like acetone. Controlling the selectivity towards the alkene is a major challenge, as over-oxidation to carbon oxides (COx) can readily occur.

For the oxidation of alcohols, VO(O-i-Pr)₃ can catalyze the conversion of primary alcohols to aldehydes and secondary alcohols to ketones. Mechanistic studies on related vanadium(V) complexes have revealed a base-assisted dehydrogenation (BAD) pathway. In this mechanism, a base plays a crucial role in the rate-limiting step, which is the deprotonation at the benzylic carbon of a coordinated alcoholate ligand. This pathway is distinct from previously proposed hydride-transfer or radical mechanisms and suggests that controlling the outer coordination sphere of the catalyst can enhance activity and selectivity.

Elucidation of Active Vanadium Species and Catalytic Cycles

The catalytic activity of vanadium compounds in oxidation reactions is fundamentally linked to their ability to change oxidation states. rsc.orgrsc.org In a typical catalytic cycle for oxidation mediated by a V(V) species like vanadium oxytriisopropoxide, the catalyst first interacts with the substrate (e.g., an alcohol or alkene).

The general mechanism involves several key stages:

Substrate Coordination and Activation: The substrate, such as an allylic alcohol, coordinates to the V(V) center, often displacing one of the isopropoxide ligands. In the case of epoxidation, an oxidant like tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP) also coordinates to the vanadium. acs.org

Oxygen Transfer and Reduction of Vanadium: The activated oxidant transfers an oxygen atom to the substrate. In this process, the vanadium(V) center is reduced to a lower oxidation state, typically vanadium(IV). rsc.orgrsc.org

Product Release and Catalyst Re-oxidation: The oxidized product is released, and the reduced V(IV) species is then re-oxidized back to V(V) by another molecule of the peroxide oxidant, completing the catalytic cycle and regenerating the active species. rsc.orgrsc.org

Studies on the ODH of propane have identified peroxovanadium intermediates as potential species involved in the over-oxidation of propylene. The nature of the active sites is critical; for supported catalysts, isolated monomeric vanadium species are often considered pivotal for high activity and selectivity in propane ODH. The entire cycle relies on the dynamic interplay between the V⁵⁺, V⁴⁺, and sometimes V³⁺ oxidation states, with the specific reaction conditions and support material influencing the stability and reactivity of these species.

Other Catalytic Transformations

Beyond oxidation, vanadium oxytriisopropoxide and related complexes are explored as catalysts in other important organic transformations, including C-N bond formation and polymerization.

Applications in Guanylation Reactions of Aromatic Amines

Guanidines are a valuable class of organic compounds with applications ranging from medicinal chemistry to organocatalysis. The catalytic synthesis of guanidines from amines and carbodiimides is an atom-economical approach. While VO(O-i-Pr)₃ itself is not the commonly reported pre-catalyst for this reaction, research into vanadium-catalyzed guanylation provides insight into the metal's potential. Studies have shown that imido vanadium(V) complexes, such as V(N-2,6-iPr₂C₆H₃)Cl₃, can effectively catalyze the guanylation of both primary and secondary aromatic amines.

The proposed mechanism for the vanadium-catalyzed reaction differs from that of titanium-based catalysts. DFT studies suggest that the reaction proceeds through the insertion of a carbodiimide (B86325) molecule into a vanadium-amido (V-N) bond, which is formed in situ from the reaction of the imido-vanadium pre-catalyst with the amine substrate. This pathway allows for the successful guanylation of secondary amines, expanding the reaction's scope.

| Amine Substrate | Carbodiimide | Pre-catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | N,N'-Diisopropylcarbodiimide | V(N-2,6-iPr₂C₆H₃)Cl₃ | 85 | |

| 4-Toluidine | N,N'-Diisopropylcarbodiimide | V(N-2,6-iPr₂C₆H₃)Cl₃ | 88 | |

| 4-Anisidine | N,N'-Dicyclohexylcarbodiimide | V(N-2,6-iPr₂C₆H₃)Cl₃ | 80 | |

| N-Methylaniline | N,N'-Diisopropylcarbodiimide | V(N-2,6-iPr₂C₆H₃)Cl₃ | 75 |

Exploration in Ring-Opening Polymerization Processes

Vanadium oxytriisopropoxide has been investigated as a pre-catalyst in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (ε-CL) and lactide (LA), to produce biodegradable polyesters. organic-chemistry.org In these systems, VO(O-i-Pr)₃ is typically reacted with a multidentate ligand to form the active catalytic species. organic-chemistry.org

For example, the reaction of VO(O-i-Pr)₃ with O,N,O-tridentate 6-bis(o-hydroxyaryl)pyridine ligands yields active pre-catalysts for the ROP of ε-CL. organic-chemistry.org The polymerization can be conducted either in solution or as a melt. Melt polymerizations tend to be more active and produce polymers with higher molecular weights. organic-chemistry.org A vanadium complex (V-L²) derived from VO(O-i-Pr)₃ and a phenoxy-imine ligand demonstrated catalytic activity for the ROP of rac-lactide at 145 °C. Another complex, V-L², achieved 9% monomer conversion for ε-caprolactone polymerization at 110°C after 130 minutes, yielding a polymer with a number-average molecular weight (Mₙ) of 5500 g/mol .

| Monomer | Catalyst System | Conditions | Conversion (%) | Polymer Mₙ (g/mol) | Reference |

|---|---|---|---|---|---|

| ε-Caprolactone | V-L² | 110 °C, 130 min | 9 | 5500 | |

| rac-Lactide | V-L¹ | 145 °C, Bulk | ~60 (after 240 min) | - | |

| ε-Caprolactone | [VO(OiPr)L] (1) | Melt, 110 °C, 18 h | 63 | 14,100 | organic-chemistry.org |

| δ-Valerolactone | [VO(OiPr)L] (1) | Melt, 110 °C, 18 h | 81 | 11,100 | organic-chemistry.org |

Influence of Ligand Modification and Cocatalysts on Catalytic Performance

The catalytic efficacy of vanadium complexes, including those based on a core structure akin to tris(isopropoxy)vanadium oxide, is profoundly influenced by the nature of the ligands coordinated to the vanadium center and the presence of cocatalysts. Modifications to the ligand framework can tune the steric and electronic properties of the catalyst, thereby impacting its activity, selectivity, and stability. Similarly, the introduction of a cocatalyst can open up new reaction pathways, enhance reaction rates, and facilitate catalyst regeneration.

Ligand Modification Strategies

The deliberate modification of ligands is a powerful strategy to control the catalytic behavior of vanadium centers. Research has demonstrated that even subtle changes to the ligand structure can lead to significant variations in catalytic performance across a range of organic transformations.

One prominent area of investigation involves the use of Schiff base ligands . These versatile ligands can be readily synthesized and functionalized, allowing for fine-tuning of the catalyst's properties. For instance, vanadium complexes incorporating tetradentate Schiff base ligands have proven effective in the epoxidation of alkenes. mdpi.com The electronic nature of substituents on the Schiff base can modulate the Lewis acidity of the vanadium center, which in turn affects the rate of the catalytic cycle. Studies on the oxidation of benzyl (B1604629) alcohol and cyclohexanol (B46403) have shown that the stability of the immobilized vanadium-Schiff base complex is a critical factor in determining its catalytic activity and recyclability. For example, a catalyst with a more stable VO(BAAP)2 complex exhibited higher catalytic performance compared to one with a VO(BAGL)2 complex. growingscience.com

The pursuit of enantioselective catalysis has driven the development of chiral ligands for vanadium complexes. A notable strategy involves the use of α-amino acids as chiral ligands, which can be modified with inorganic nanosheets. This approach has been successfully applied to the asymmetric epoxidation of allylic alcohols, where issues of substrate access to the vanadium center can be problematic. The modified ligands have been shown to significantly improve the yield of the desired epoxy alcohol. mdpi.com

In the realm of polymerization, the ligands play a crucial role in determining both the activity of the catalyst and the properties of the resulting polymer. Vanadium(V) arylimido alkylidene N-heterocyclic carbene complexes featuring fluorinated alkoxide or halogenated phenoxide ligands have demonstrated remarkable activity and selectivity in the ring-opening metathesis polymerization (ROMP) of norbornene. digitellinc.comrsc.org The choice of halogen substituent on the phenoxide ligand was found to influence the catalyst's propensity for degradation pathways versus productive metathesis. digitellinc.com

The table below summarizes key research findings on the impact of ligand modification on vanadium catalyst performance.

| Catalyst System | Reaction Type | Ligand Modification | Key Finding |

| Vanadium-Schiff Base | Alkene Epoxidation | Tetradentate Schiff bases | Ligand structure influences catalyst stability and activity. |

| Vanadium-α-amino acid | Asymmetric Epoxidation | α-amino acids with inorganic nanosheets | Improved yields in the epoxidation of sterically hindered allylic alcohols. mdpi.com |

| Vanadium(V) arylimido alkylidene | ROMP | Fluorinated alkoxide and halogenated phenoxide ligands | High catalytic activity and stereoselectivity in polymerization. rsc.org |

| Heterobimetallic Vanadium Complexes | Alcohol Oxidation | Schiff base ligands | Electron-donating groups on the ligand enhance conversion rates. growingscience.com |

The Role of Cocatalysts

The performance of vanadium-based catalytic systems can be significantly enhanced through the use of cocatalysts. Cocatalysts can participate in the catalytic cycle in several ways, such as by facilitating the regeneration of the active vanadium species or by activating a substrate or reagent.

A compelling example is the use of vanadium powder as a cocatalyst in Fenton and Fenton-like oxidation processes . In these systems, vanadium enhances the generation of highly reactive hydroxyl radicals. researchgate.netnih.gov Mechanistic studies have revealed that low-valent vanadium species can reduce Fe(III) to Fe(II), thereby accelerating the Fenton cycle. researchgate.netnih.gov This dual-functionality, where vanadium both directly activates hydrogen peroxide and promotes the iron redox cycle, leads to a substantial boost in oxidative degradation efficiency for organic pollutants. researchgate.net

In the field of artificial photosynthesis, vanadium complexes have been employed as water oxidation catalysts. In a notable system, a mixed-valence polyoxovanadate cluster, [(V(IV)5V(V)1)O7(OCH3)12]-, serves as the primary catalyst for photoinduced water oxidation. researchgate.netnih.gov This process is facilitated by the presence of [Ru(bpy)3]2+ as a photosensitizer and a sacrificial electron acceptor like Na2S2O8. The ruthenium complex absorbs light and initiates an electron transfer cascade that ultimately leads to the oxidation of the vanadium cluster, which then catalyzes the oxidation of water. researchgate.netnih.gov

The following table details research findings on the influence of cocatalysts in vanadium-based catalytic systems.

| Primary Vanadium Catalyst | Cocatalyst/Promoter | Reaction Type | Role of Cocatalyst |

| Iron(III) | Vanadium Powder | Fenton-like Oxidation | Enhances hydroxyl radical production by reducing Fe(III) to Fe(II). researchgate.netnih.gov |

| Vanadium alkoxide | Palladium Complex | Meyer–Schuster/Tsuji–Trost | Enables a tandem reaction sequence. acs.org |

| Polyoxovanadate Cluster | [Ru(bpy)3]2+ / Na2S2O8 | Photoinduced Water Oxidation | Acts as a photosensitizer to drive the catalytic cycle. researchgate.netnih.gov |

Surface Chemistry and Supported Vanadium Oxytriisopropoxide Catalysts

Grafting Methodologies on Inorganic Oxide Supports (e.g., Silica (B1680970), Titania)

The immobilization of vanadium oxytriisopropoxide onto inorganic supports like silica (SiO₂) and titania (TiO₂) is a critical step in catalyst preparation. The chosen methodology dictates the nature and distribution of the vanadium species on the support surface.

Surface Organometallic Chemistry (SOMC) provides a powerful methodology for synthesizing well-defined, isolated surface complexes by reacting molecular precursors with the surface functional groups of a support material. nih.govethz.ch This approach treats the support surface as a ligand, allowing for precise control over the active site's structure. ethz.ch For vanadium catalysts, SOMC typically involves grafting vanadium(V) oxytriisopropoxide onto a dehydroxylated oxide support, such as silica treated at high temperatures (e.g., 700 °C) to control the density of surface silanol (B1196071) (Si-OH) groups. nih.govresearchgate.netrsc.orgkisti.re.kr This controlled reaction aims to create uniform catalytic sites, bridging the gap between homogeneous and heterogeneous catalysis. ethz.ch The grafting of the vanadium complex under rigorously controlled conditions is a key strategy for preparing and studying well-defined pre-catalytic complexes. nih.gov

The reaction of vanadium(V) oxytriisopropoxide with a dehydroxylated silica surface proceeds through specific pathways. The initial step involves the reaction of the vanadium precursor with isolated surface silanol groups, leading to the formation of a monopodal surface complex, [(≡Si–O–)V(O)(OⁱPr)₂]. nih.govresearchgate.net This primary species can then undergo further reaction. On silica surfaces dehydroxylated at high temperatures, strained siloxane bridges (Si-O-Si) are present. The monopodal vanadium complex can react with these strained bridges in a metathesis reaction. nih.gov This secondary reaction leads to the formation of a bipodal species, [(≡Si–O–)₂V(O)(OⁱPr)], along with the creation of silyl (B83357) isopropyl ether (≡Si–O–ⁱPr) moieties on the surface. nih.govresearchgate.net Upon controlled thermal treatment (e.g., at 200 °C), these grafted isopropoxide complexes can rearrange, leading to the formation of tetrahedral VO₄ moieties, [(≡Si–O–)₃V(O)], and releasing propene. researchgate.netrsc.org

| Grafting Step | Reactants | Resulting Surface Species |

| Initial Grafting | VO(OⁱPr)₃ + ≡Si-OH | Monopodal complex: [(≡Si–O–)V(O)(OⁱPr)₂] |

| Secondary Reaction | [(≡Si–O–)V(O)(OⁱPr)₂] + Strained Siloxane Bridge | Bipodal complex: [(≡Si–O–)₂V(O)(OⁱPr)] + ≡Si–O–ⁱPr |

| Thermal Restructuring | Monopodal and Bipodal Complexes | Tetrahedral VO₄: [(≡Si–O–)₃V(O)] + Propene |

This table summarizes the reaction pathways for grafting vanadium oxytriisopropoxide on silica as identified through SOMC studies.

Characterization of Surface-Bound Vanadium Species and Active Sites

A comprehensive understanding of the structure of surface-bound vanadium species is essential for establishing structure-activity relationships. A suite of characterization techniques is employed to probe the coordination environment and oxidation state of the anchored vanadium centers. lehigh.edu

Spectroscopic techniques are indispensable for characterizing the molecular and electronic structures of supported vanadium oxide species. lehigh.edu Solid-state NMR spectroscopy is particularly powerful. ⁵¹V solid-state NMR provides direct information about the coordination environment of the vanadium atoms. researchgate.net ¹H and ¹³C solid-state NMR are used to analyze the organic ligands remaining after grafting, such as the isopropoxide groups. nih.govresearchgate.net

Infrared (FT-IR) and Raman spectroscopies are used to identify vibrational modes of the surface species. researchgate.netepfl.ch For instance, the V=O stretching vibration provides insight into the nature of the vanadyl group. epfl.ch Raman spectroscopy has been used to distinguish between monomeric, polymeric, and crystalline V₂O₅ species on titania supports. epfl.chacs.org Electron Paramagnetic Resonance (EPR) spectroscopy is employed to detect and characterize paramagnetic V⁴⁺ species. nih.govresearchgate.netnih.gov X-ray Absorption Near-Edge Structure (XANES) spectroscopy is another powerful tool for determining the oxidation state and coordination geometry of vanadium species. lehigh.edunih.govnih.gov

| Spectroscopic Technique | Information Obtained |

| Solid-State NMR | ⁵¹V: Vanadium coordination environment and geometry. researchgate.net¹H & ¹³C: Structure and presence of organic ligands. nih.gov |

| FT-IR Spectroscopy | Vibrational modes of surface species, such as V=O and hydroxyl groups. researchgate.netepfl.ch |

| Raman Spectroscopy | Distinguishes between monomeric, polymeric, and crystalline V₂O₅ species. acs.org Identifies V=O and V-O-Support vibrations. acs.org |

| EPR Spectroscopy | Detects and characterizes paramagnetic species, primarily V⁴⁺. nih.govnih.gov |

| XANES | Provides information on the average oxidation state and coordination environment of vanadium. nih.govnih.gov |

This table outlines key spectroscopic methods used to characterize surface-bound vanadium species and the specific structural information each technique provides.

Impact of Support Interactions on Catalytic Behavior and Stability

The choice of the inorganic oxide support has a profound effect on the catalytic activity, selectivity, and long-term stability of the supported vanadium catalyst. lehigh.eduosti.gov These effects stem from what are known as support interactions, which can alter the electronic properties and structure of the active vanadium oxide species. osti.govscispace.com

The nature of the support cation influences the electronic properties of the surface vanadia sites, which in turn affects the energetics of the catalytic cycle. lehigh.edu For example, more electronegative supports like zirconia and titania can make individual reaction steps, such as methanol (B129727) adsorption and reoxidation of the catalyst, more energetically favorable compared to less electronegative supports like alumina (B75360) and silica. researchgate.net On titania, the vanadium loading is a crucial parameter; low loadings can enhance thermal stability by maintaining good dispersion of VOₓ species, while higher loadings may lead to the formation of more active polymeric species but can decrease thermal stability. acs.org The addition of promoters like tungsten trioxide (WO₃) to a V₂O₅/TiO₂ catalyst can induce the formation of oligomeric vanadia species, which are proposed to be highly reactive sites, and can prevent the agglomeration of vanadium oxide, thereby enhancing stability. nih.gov In some cases, strong catalyst-support interactions can prevent the leaching of the active metal in liquid-phase reactions, leading to a more stable and recyclable catalyst. osti.gov

| Support/System | Observed Impact on Vanadium Species | Effect on Catalytic Behavior/Stability |

| Silica (SiO₂) nih.govresearchgate.net | Forms monopodal and bipodal species; can form tetrahedral VO₄ upon heating. | Provides a relatively inert surface for fundamental studies. |